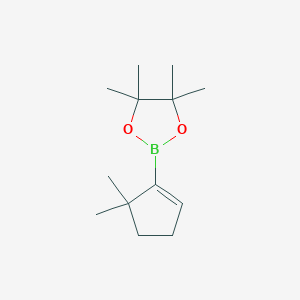
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as methyl cyclopentenolone , is a chemical compound with the molecular formula C6H8O2 . It is a white crystalline powder or fine crystals, possessing a distinctive aroma reminiscent of caramel and maple syrup. This compound is commonly used as a food flavoring agent .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of methyl cyclopentenolone consists of a cyclopentenone ring with a hydroxyl group and a methyl group attached. The compound’s melting point is approximately 105–107°C, and it is soluble in ethanol, acetone, and propylene glycol. Its natural occurrence has been identified in the maple tree .
Chemical Reactions Analysis
Methyl cyclopentenolone is commonly used in flavor formulations for maple, smoke, and creamy caramel profiles. It enhances both sweetness and flavor in various food products. Its chemical versatility allows it to participate in reactions such as esterification, oxidation, and nucleophilic addition .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bond Analysis
The compound 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, related to diboron compounds, exhibits interesting molecular structures. For instance, a study by Clegg et al. (1996) examined a closely related compound, highlighting its centrosymmetric molecular structure and the conformation of its Bpin five-membered rings, which are of interest in structural chemistry and materials science (Clegg et al., 1996).
Synthesis and Catalytic Applications
The compound is significant in the field of organic synthesis. For example, Chang et al. (2005) described a palladium-catalyzed silaboration of allenes using this compound, showcasing its role in the synthesis of various organoboronates, which are valuable in organic synthesis (Chang et al., 2005). Similarly, Roush et al. (1992) focused on the conformational analysis of tartrate-derived dioxaborolanes, indicating their significance in the stereochemical control of reactions (Roush et al., 1992).
Development of New Materials
This compound is also relevant in the development of new materials. Büttner et al. (2007) utilized a derivative of this compound for the synthesis of silicon-based drugs, demonstrating its potential in material science and drug development (Büttner et al., 2007). In addition, Das et al. (2015) synthesized boron-containing stilbenes using a derivative, highlighting its use in creating new materials for potential applications in technology and medicine (Das et al., 2015).
Electronic and Optical Applications
Fischer et al. (2013) explored the use of derivatives of this compound in creating nanoparticles with enhanced brightness and emission tuning, indicating its significance in the field of nanotechnology and photonics (Fischer et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been utilized to synthesize compounds with potential therapeutic applications. For instance, Spencer et al. (2002) synthesized derivatives with inhibitory activity against serine proteases, which are important in the development of new drugs (Spencer et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Research on methyl cyclopentenolone continues to explore its applications in food flavoring, potential health benefits, and novel synthetic routes. As the demand for natural and sustainable flavor compounds grows, further investigations into its biosynthesis and eco-friendly production methods are warranted .
Eigenschaften
IUPAC Name |
2-(5,5-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-11(2)9-7-8-10(11)14-15-12(3,4)13(5,6)16-14/h8H,7,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTUVUTWPYUGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



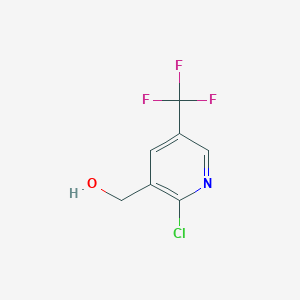


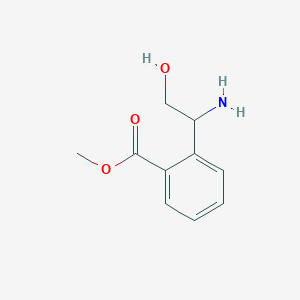
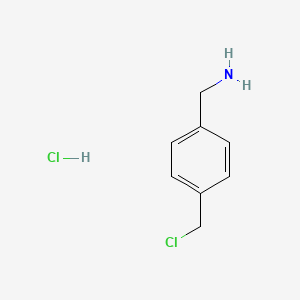
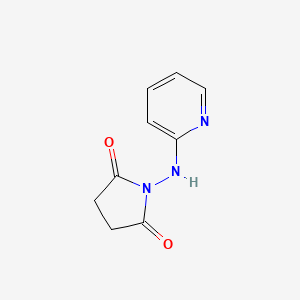


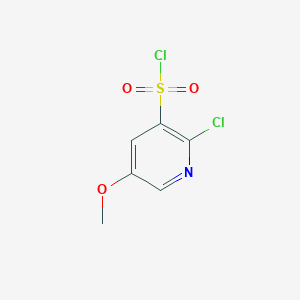

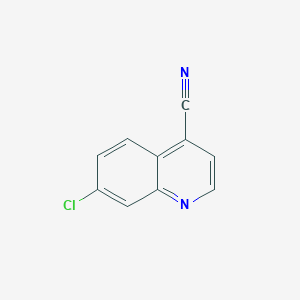
![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)
